molecular formula C8H15NO3 B1681545 2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid CAS No. 790633-59-9

2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid

Cat. No.: B1681545
CAS No.: 790633-59-9
M. Wt: 173.21 g/mol
InChI Key: SEYCKMQSPUVYEF-ZCFIWIBFSA-N
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Description

2-[(2R)-5,5-Dimethylmorpholin-2-yl]acetic acid (CAS: 180863-28-9) is a chiral morpholine derivative with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol. The compound features a morpholine ring substituted with two methyl groups at the 5,5-positions and an acetic acid moiety at the 2-position, with the (2R) stereochemistry critical to its biological activity .

Properties

IUPAC Name

2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYCKMQSPUVYEF-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CO[C@@H](CN1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60229518
Record name SCH-50910 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790633-59-9
Record name SCH-50910 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790633599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SCH-50910 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCH-50910 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WV6113NSP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often customized by specialized chemical synthesis teams .

Industrial Production Methods

Industrial production of this compound is typically carried out by chemical companies with expertise in custom synthesis. These companies employ advanced techniques and equipment to ensure high purity and yield of the compound. The production process is carefully monitored to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Mechanism of Action

2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid exerts its effects by binding to the gamma-aminobutyric acid type B receptor and inhibiting its activity. This antagonistic action disrupts the normal signaling pathways mediated by the gamma-aminobutyric acid type B receptor, leading to various physiological effects. The molecular targets and pathways involved in this mechanism are critical for understanding the compound’s impact on neurological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

SCH50911 (S-Enantiomer)

Structural Relationship: SCH50911 is the (2S) -enantiomer of 2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid, sharing the same molecular formula (C₈H₁₅NO₃) but differing in stereochemistry at the morpholine ring’s 2-position . Functional Differences:

  • Biological Activity : SCH50911 acts as a GABAB receptor antagonist , as demonstrated in studies on synaptic plasticity in the lateral/basolateral amygdala. In contrast, the (2R)-enantiomer’s activity remains unspecified but may exhibit divergent receptor-binding profiles due to stereochemical effects .
  • Pharmacological Relevance: The study by Diaz et al.

Methyl 2-(5,5-Dimethylmorpholin-2-yl)acetate

Structural Relationship: This compound (CAS: 889955-22-0) is the methyl ester derivative of the target acetic acid, with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . Functional Differences:

(E)-2-(2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) Acetic Acids

Structural Relationship : These compounds (e.g., 5a–d in ) feature a thiadiazole-disulfide backbone linked to an acetic acid group, differing significantly from the morpholine core of the target compound .
Functional Differences :

  • Synthesis : Prepared via thiol-disulfide exchange reactions , these derivatives emphasize sulfur-based reactivity, unlike the morpholine derivatives’ reliance on hydrogen bonding and stereochemistry .
  • Biological Applications : The thiadiazole-disulfide moiety may confer distinct redox or antimicrobial properties, diverging from the GABA-related neurological effects of morpholine analogs .

Data Table: Key Comparative Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Role
This compound 180863-28-9 C₈H₁₅NO₃ 173.21 Carboxylic acid, morpholine Potential GABA modulator
SCH50911 (S-enantiomer) N/A C₈H₁₅NO₃ 173.21 Carboxylic acid, morpholine GABAB antagonist
Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate 889955-22-0 C₉H₁₇NO₃ 187.24 Ester, morpholine Intermediate/prodrug
(E)-2-(2-(5-(arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) acetic acids Varies Varies Varies Thiadiazole, disulfide Redox/antimicrobial applications

Research Findings and Implications

Stereochemistry-Driven Activity: The contrasting roles of the (2R) and (2S) enantiomers underscore the importance of chirality in neuropharmacology. SCH50911’s efficacy as a GABAB antagonist suggests that even minor stereochemical changes can profoundly alter receptor interactions .

Ester vs. Acid Dynamics : The discontinued status of the methyl ester () highlights the preference for the free acid form in drug development, likely due to better solubility or metabolic stability .

Structural Diversification : Thiadiazole derivatives () exemplify how acetic acid functionalization with heterocycles can expand applications beyond neurology, such as in materials science or antimicrobials .

Biological Activity

2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid (commonly referred to as DMMA) is a morpholine derivative characterized by its unique chemical structure, which includes a morpholine ring and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of inflammation and cancer research.

  • Chemical Formula : C₈H₁₅NO₃
  • Molar Mass : Approximately 173.21 g/mol
  • CAS Number : 180863-28-9

The presence of the morpholine ring enhances the solubility and reactivity of DMMA in various biological environments, making it a promising candidate for therapeutic applications.

Biological Activity Overview

Research indicates that DMMA exhibits selective inhibitory activity against specific enzymes involved in inflammatory and cancer pathways. Notably, it targets microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in pain and inflammation processes. The compound's ability to induce apoptosis in certain cancer cell lines further underscores its potential utility in cancer therapy.

Key Findings:

  • Enzyme Inhibition : DMMA has shown selective inhibition of mPGES-1, which is crucial for the synthesis of pro-inflammatory mediators.
  • Apoptosis Induction : Studies have demonstrated that DMMA can induce programmed cell death in various cancer cell lines, suggesting its role as a potential anticancer agent.

The mechanism through which DMMA exerts its biological effects involves interaction with specific biological targets related to inflammation and cancer. By inhibiting mPGES-1, DMMA reduces the production of prostaglandins, thereby mitigating inflammatory responses.

Interaction Studies

Research has focused on DMMA's binding affinity to various biological targets. The compound's unique structure allows it to interact effectively with these targets, enhancing its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand DMMA's unique properties, a comparative analysis with structurally similar compounds is essential:

Compound NameStructure TypeUnique Features
2-(6,6-Dimethylmorpholin-2-yl)acetic acidMorpholine derivativeSlightly different methyl substitution; potential variations in activity.
2-(thiophen-2-yl)acetic acidHeterocyclic derivativeExhibits different biological activities due to thiophene ring; used as an mPGES-1 inhibitor.
2,5-Dimethylphenylacetic acidAromatic derivativeDifferent aromatic structure; potential use in pain relief applications.

Case Studies and Experimental Data

Several studies have investigated the biological activity of DMMA:

  • Inhibition of Inflammatory Pathways :
    • A study demonstrated that DMMA significantly reduced lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages, highlighting its anti-inflammatory properties.
  • Anticancer Activity :
    • In vitro experiments showed that DMMA induced apoptosis in human cancer cell lines through the activation of caspase pathways.
  • Pharmacological Applications :
    • Research into the analgesic effects of DMMA suggests it may modulate neurotransmitter systems, potentially influencing serotonin and norepinephrine levels critical for pain perception.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid
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